molecular formula C11H12BrNO3 B1461983 Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate CAS No. 1197397-26-4

Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate

Cat. No. B1461983
CAS RN: 1197397-26-4
M. Wt: 286.12 g/mol
InChI Key: YEQTUBXMMANUMB-SNAWJCMRSA-N
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Description

Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate (EBPA) is a synthetic compound that has been studied for its potential applications in scientific research. EBPA is a derivative of acrylate, a type of unsaturated monomer, and contains a bromine atom and a methoxy group. It is a colorless, water-soluble liquid with a boiling point of 188-189°C and a melting point of -48°C. EBPA has been used in a variety of scientific research applications, including as a cross-linking agent in polymer synthesis, a catalyst in organic synthesis, and a ligand in coordination chemistry.

Scientific Research Applications

Anion Detection

The compound has been evaluated for its ability to detect anions in DMSO and on a solid surface . This could be useful in various fields such as environmental monitoring, where detecting specific anions is crucial.

Antimicrobial Activity

It has been tested for its antimicrobial activity against several common microorganisms . This suggests potential use in the development of new antimicrobial agents.

Synthesis of Thienylpyridyl Garlands

The compound can be used as a reactant for the preparation of Thienylpyridyl garlands via cross-coupling with heteroaryl halides . These compounds have applications in organic electronics and optoelectronics.

Preparation of Arenes

It can also be used in the preparation of Arenes via nickel-catalyzed cross-coupling with potassium aryl- and heteroaryl trifluoroborates . Arenes are a class of organic compounds that have wide applications in the field of medicinal chemistry.

Synthesis of Meso-substituted ABCD-type Porphyrins

The compound can be used in the functionalization reactions for the synthesis of meso-substituted ABCD-type porphyrins . Porphyrins are macrocyclic compounds that play a crucial role in biological systems and have applications in photodynamic therapy and as catalysts in various chemical reactions.

Biological Potential of Indole Derivatives

The compound could potentially be used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

ethyl (E)-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-3-16-10(14)5-4-8-6-9(12)7-13-11(8)15-2/h4-7H,3H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQTUBXMMANUMB-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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